molecular formula C17H18ClFN4O B12237689 2-(2-chloro-6-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

2-(2-chloro-6-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

Cat. No.: B12237689
M. Wt: 348.8 g/mol
InChI Key: XAWAECBCZYEKMR-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, which includes a chloro-fluorophenyl group, a methylpyridazinyl group, and an azetidinyl group, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the chloro-fluorophenyl intermediate: This step involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride to form 2-chloro-6-fluoroacetanilide.

    Introduction of the azetidinyl group: The intermediate is then reacted with 3-azetidinone in the presence of a base such as sodium hydride to form the azetidinyl derivative.

    Formation of the final product: The azetidinyl derivative is then reacted with 6-methylpyridazine in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and improved purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoroaniline: A precursor in the synthesis of the compound.

    6-methylpyridazine: Another precursor used in the synthesis.

    3-azetidinone: A key intermediate in the synthetic route.

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H18ClFN4O

Molecular Weight

348.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

InChI

InChI=1S/C17H18ClFN4O/c1-11-6-7-16(21-20-11)23-9-12(10-23)22(2)17(24)8-13-14(18)4-3-5-15(13)19/h3-7,12H,8-10H2,1-2H3

InChI Key

XAWAECBCZYEKMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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